molecular formula C5H4ClN5 B6226976 8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine CAS No. 1339409-33-4

8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine

Cat. No.: B6226976
CAS No.: 1339409-33-4
M. Wt: 169.57 g/mol
InChI Key: VRDFVDWJEYJRQG-UHFFFAOYSA-N
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Description

8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of a triazole ring fused to a pyrazine ring, with a chlorine atom at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine typically involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This process can be optimized to yield the desired compound efficiently. Various types of halogenated pyrazines can successfully undergo this process . Another method involves the reaction of 2-hydrazinylpyrazine with cyanogen chloride in the presence of acetic acid and sodium acetate trihydrate at low temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrazine ring.

    Substitution: The chlorine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized triazolopyrazine derivatives, which can be further explored for their biological activities.

Scientific Research Applications

8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine is unique due to the presence of the chlorine atom at the 8th position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other triazolopyrazine derivatives and contributes to its specific applications in scientific research.

Properties

CAS No.

1339409-33-4

Molecular Formula

C5H4ClN5

Molecular Weight

169.57 g/mol

IUPAC Name

8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine

InChI

InChI=1S/C5H4ClN5/c6-3-4-9-10-5(7)11(4)2-1-8-3/h1-2H,(H2,7,10)

InChI Key

VRDFVDWJEYJRQG-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=C2N)C(=N1)Cl

Purity

95

Origin of Product

United States

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